molecular formula C13H9NaO3S B14117887 Sodium 9H-fluorene-2-sulfonate CAS No. 53091-77-3

Sodium 9H-fluorene-2-sulfonate

Cat. No.: B14117887
CAS No.: 53091-77-3
M. Wt: 268.27 g/mol
InChI Key: LHEKWKSBSWOOOO-UHFFFAOYSA-M
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Description

Contextualization of Fluorene (B118485) Derivatives in Contemporary Organic and Materials Chemistry

Fluorene and its derivatives represent a significant class of polycyclic aromatic hydrocarbons, characterized by a biphenyl (B1667301) structure with a rigid, planar arrangement and a large π-conjugated system. sioc-journal.cn This unique molecular architecture endows them with distinct functions, properties, and biological activities, making them valuable in a wide range of applications, from photoelectric materials to medicinal agents. sioc-journal.cn The fluorene core is readily modifiable, allowing for the convenient introduction of various functional groups, which has spurred extensive investigation into their synthesis and potential uses in recent years. sioc-journal.cn

In the realm of materials science, fluorene derivatives are lauded for their excellent photoelectric properties, including fluorescence and conductivity, as well as their thermal stability. entrepreneur-cn.com These characteristics make them prime candidates for the development of high-performance organic optoelectronic materials and electronic devices. entrepreneur-cn.com For instance, they are utilized as the primary light-emitting material in high-performance organic electroluminescent devices (OLEDs) and as hole transport materials in perovskite solar cells, contributing to improved device efficiency and stability. entrepreneur-cn.com The ability to modify fluorene has led to the creation of light-emitting materials with a spectrum of colors, including blue, green, and red. entrepreneur-cn.com

Fluorene-based conjugated polymers have garnered considerable attention for their use in organic optoelectronic devices due to their high thermal stability, good charge carrier mobility, wide band gaps, and excellent fluorescence quantum yield. nih.govtandfonline.com The C-9 position of the fluorene core is particularly amenable to functional modification, further enhancing its suitability for fluorescent materials. nih.gov These polymers are often synthesized via Suzuki or Sonogashira coupling reactions and are integral to the active layer of bulk heterojunction polymer solar cells. tandfonline.com

Significance of Sulfonate Functionalization within the Fluorene Scaffold

The introduction of a sulfonate group (–SO3H) onto the fluorene backbone significantly alters the physicochemical properties of the parent molecule, opening up new avenues for its application. One of the most critical changes is the enhancement of water solubility. acs.org This is particularly important for applications in biological systems and for creating water-processable materials. For instance, water-soluble fluorene derivatives have been developed as fluorescent probes for detecting various analytes, including trace amounts of water in organic solvents and metal cations. nih.govresearchgate.net

Sulfonic acid-functionalized fluorene units have also shown great promise in the development of conjugated polymer interlayers for organic solar cells (OSCs). acs.org By copolymerizing sulfonic acid fluorene with different units, the energy levels of the resulting conjugated polymers can be effectively tuned. acs.org This allows for the creation of materials that can function as either anode or cathode interfacial layers, leading to improved power conversion efficiency in fullerene-free OSCs. acs.org

Furthermore, the sulfonation of fluorene derivatives is a key step in the synthesis of more complex molecules. The sulfonyl chloride group, for example, is highly reactive towards nucleophiles, enabling the formation of sulfonamides and sulfonate esters. This reactivity is harnessed in various synthetic applications to introduce sulfonyl groups into target molecules.

Scope and Research Trajectories Pertaining to Fluorene Sulfonate Chemistry

Current research in fluorene sulfonate chemistry is multifaceted, with significant efforts directed towards the synthesis of novel derivatives and their application in advanced materials. One major trajectory involves the development of water-soluble conjugated polymers for use in biosensors and other biological applications. tue.nl The ability of these polymers to interact with biological molecules like DNA has been a subject of intense research. tue.nl

Another key area of investigation is the use of fluorene sulfonates in organic electronics. Researchers are exploring new ways to fine-tune the electronic properties of these materials to enhance the performance of devices such as OLEDs and OSCs. acs.orgnih.gov This includes the synthesis of donor-acceptor type conjugated polymers with tailored energy bandgaps. tandfonline.com

The development of more efficient and environmentally friendly synthetic methods for fluorene derivatives is also a significant research focus. researchgate.net This includes exploring novel precursors and catalytic systems to improve reaction yields and reduce waste. researchgate.netgoogle.com Furthermore, there is growing interest in the late-stage functionalization of fluorene-based molecules, which allows for the rapid generation of analogues with diverse properties. nih.gov

Future research is expected to continue pushing the boundaries of fluorene sulfonate chemistry, with a focus on creating materials with enhanced functionalities for applications in fields ranging from medicine to materials science.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

53091-77-3

Molecular Formula

C13H9NaO3S

Molecular Weight

268.27 g/mol

IUPAC Name

sodium;9H-fluorene-2-sulfonate

InChI

InChI=1S/C13H10O3S.Na/c14-17(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13;/h1-6,8H,7H2,(H,14,15,16);/q;+1/p-1

InChI Key

LHEKWKSBSWOOOO-UHFFFAOYSA-M

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium 9h Fluorene 2 Sulfonate and Analogous Compounds

Direct Sulfonation Approaches for 9H-Fluorene and Substituted Derivatives

Direct sulfonation is a fundamental method for introducing a sulfonic acid group onto an aromatic ring. This process is an electrophilic aromatic substitution reaction where an electrophile, typically sulfur trioxide (SO₃) or its equivalent, attacks the electron-rich fluorene (B118485) ring. numberanalytics.com The reactivity and orientation of this substitution are heavily influenced by the electronic properties of the fluorene molecule and the specific reaction conditions employed. 20.210.105

Regioselective Sulfonation Strategies (e.g., at C-2 position)

The sulfonation of 9H-fluorene preferentially occurs at the C-2 and C-7 positions. These positions are the most electronically activated sites on the fluorene ring system, making them susceptible to electrophilic attack. The methylene (B1212753) bridge and the fused benzene (B151609) rings contribute to this enhanced reactivity. However, achieving high regioselectivity for monosulfonation at the C-2 position is a significant challenge, as the reaction can often lead to a mixture of the 2-sulfonated product and the 2,7-disulfonated product. 20.210.105

Controlling the reaction to favor the C-2 monosubstituted product over the disubstituted analogue is a key aspect of synthetic strategies. numberanalytics.com The inherent electronic properties of the fluorene substrate often dictate the substitution pattern, with both kinetic and thermodynamic factors playing a role in the final product distribution. chemrxiv.org

Optimization of Reaction Conditions and Reagents

The outcome of the sulfonation reaction is highly dependent on the chosen parameters, including the sulfonating agent, temperature, and reaction time. numberanalytics.com Careful optimization of these conditions is crucial to maximize the yield of the desired 9H-fluorene-2-sulfonic acid while minimizing the formation of byproducts.

Common sulfonating agents include concentrated sulfuric acid (H₂SO₄), fuming sulfuric acid (oleum), and sulfur trioxide (SO₃). numberanalytics.com For instance, reacting fluorenone, a derivative of fluorene, with a mixture of concentrated sulfuric acid and fuming sulfuric acid at elevated temperatures (e.g., 50°C) for several hours can yield the corresponding sulfonated product. google.com An alternative approach utilizes trimethylsilyl (B98337) chlorosulfonate in an anhydrous solvent like methylene chloride, which allows the reaction to proceed in a homogeneous phase. 20.210.105 The systematic variation of these parameters allows for controlled levels of sulfonation. acs.org

ParameterCondition/ReagentPurpose/EffectSource(s)
Sulfonating Agent Fuming Sulfuric Acid (Oleum)Provides a high concentration of the SO₃ electrophile for efficient reaction. google.com
Sulfonating Agent Trimethylsilyl chlorosulfonateAllows for a homogeneous reaction in an anhydrous organic solvent, improving control. 20.210.105
Temperature 50°C - 100°CIncreases reaction rate but may also promote undesired side reactions like disulfonation. google.comrsc.org
Reaction Time 5 - 24 hoursLonger reaction times can increase the degree of sulfonation. google.comacs.org
Solvent Dichloroethane / Methylene ChlorideUsed for agents like trimethylsilyl chlorosulfonate to maintain a homogeneous mixture. 20.210.105

Purification Protocols for Sulfonic Acid Precursors

Following the sulfonation reaction, the resulting 9H-fluorene-2-sulfonic acid must be isolated and purified from the reaction mixture. A common purification protocol involves several steps. First, the acidic reaction mixture is neutralized, often with a base like calcium carbonate, which causes the crude sulfonic acid salt to precipitate. google.com The solid is then filtered off.

To obtain the purified free sulfonic acid, the crude salt can be treated with an ion-exchange resin. google.com Finally, to obtain the target sodium salt, the purified sulfonic acid is neutralized with a sodium base, or alternatively, a sodium salt such as potassium chloride is added to the solution of the free acid to induce precipitation of the desired salt. google.com The final product can be further purified by recrystallization or extraction techniques. google.comsci-hub.se For high-purity requirements, methods like High-Performance Liquid Chromatography (HPLC) can be employed. rsc.org

Derivatization Pathways from Fluorene Sulfonyl Halides

An alternative and highly versatile route to Sodium 9H-fluorene-2-sulfonate and its derivatives begins with the synthesis of 9H-fluorene-2-sulfonyl chloride. This intermediate is a powerful electrophile and a key building block in organic synthesis. nih.govwiley.com It is typically prepared by reacting the corresponding sulfonic acid or its salt with a chlorinating agent, such as thionyl chloride or chlorosulfuric acid. rsc.org

Conversion of Sulfonyl Chlorides to Sulfonate Salts

The conversion of 9H-fluorene-2-sulfonyl chloride to this compound is a direct nucleophilic substitution reaction. The sulfonyl chloride is treated with an aqueous solution of a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). In this reaction, the hydroxide or carbonate ion acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion and results in the formation of the stable sodium sulfonate salt.

Nucleophilic Substitution Reactions with Sulfonyl Chloride Functionalities

The sulfonyl chloride group is highly reactive towards a wide array of nucleophiles, making 9H-fluorene-2-sulfonyl chloride a valuable intermediate for synthesizing a variety of fluorene derivatives. nih.govwiley.comcymitquimica.com The high reactivity of the S-Cl bond allows for fast and selective coupling reactions. nih.gov This versatility is exploited in medicinal chemistry and materials science to introduce the fluorene sulfonyl moiety into more complex molecules. wiley.com

Examples of these transformations include reactions with amines to produce sulfonamides, with alcohols to yield sulfonate esters, and with fluoride (B91410) salts to form sulfonyl fluorides. wiley.comcymitquimica.comd-nb.info

NucleophileReagent ExampleProduct ClassSource(s)
Amine Primary or Secondary Amines (R-NH₂)Sulfonamides cymitquimica.com
Alcohol / Phenol (B47542) Alcohols (R-OH)Sulfonate Esters wiley.com
Fluoride Ion Potassium Fluoride (KF)Sulfonyl Fluorides rsc.orgd-nb.info
Organometallic Reagent Vinylindium ReagentsVinyl Sulfones semanticscholar.org

Mechanochemical Synthesis Techniques for Sulfonyl Precursors

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. kuleuven.be This approach offers significant environmental benefits by reducing solvent waste and can shorten reaction times. kuleuven.benih.gov

In the context of sulfonyl precursors, mechanochemical methods have been successfully developed for the synthesis of sulfur(VI) fluorides. A sustainable procedure utilizes a mixer mill to react stable sulfur(VI) 2-methylimidazole (B133640) precursors with potassium bifluoride (KHF2), which serves as the fluorine source. kuleuven.beacs.org This solvent-free reaction, conducted in the presence of acetic acid, produces a range of sulfonyl, sulfonimidoyl, and sulfoxyl fluorides in good to excellent yields. kuleuven.beacs.org The mechanochemical activation allows the reaction to proceed efficiently without bulk solvents, and purification is often simplified to a simple silica (B1680970) plug filtration. kuleuven.be Compared to solution-based methods, the reaction times are significantly shorter. kuleuven.beacs.org

Another notable mechanochemical approach involves a three-component palladium-catalyzed reaction to create aromatic sulfonamides. rsc.org This method uses potassium metabisulfite (B1197395) (K2S2O5), an amine, and an aryl bromide or aromatic carboxylic acid. rsc.orgthieme-connect.com The use of mechanical energy facilitates the coupling of these components, providing a direct route to a diverse array of sulfonamides with broad functional group tolerance, and the process has been successfully scaled up to gram quantities. rsc.orgthieme-connect.com

Table 1: Mechanochemical Synthesis of Sulfonyl Fluorides This table summarizes the reaction conditions for the mechanochemical synthesis of sulfonyl fluorides from sulfonyl 2-methylimidazoles as described in related research.

ParameterConditionsSource
Apparatus Mixer mill kuleuven.be
Precursor Sulfur(VI) 2-methylimidazoles kuleuven.beacs.org
Fluorine Source Potassium bifluoride (KHF2) kuleuven.beacs.org
Additive Acetic acid (AcOH) kuleuven.be
Milling Frequency 25 Hz kuleuven.be
Reaction Time 90 minutes kuleuven.be
Yield Good to excellent kuleuven.be
Benefits Solvent-free, shorter reaction times, simplified purification kuleuven.beacs.org

Introduction of Sulfonate Groups via Alternative Synthetic Routes

Strategies Involving Butane Sultone and Fluorene Reactivity

A key strategy for introducing sulfonate functionalities onto a fluorene core involves the ring-opening reaction of cyclic sulfonate esters, known as sultones. Specifically, 1,4-butane sultone is a versatile reagent for this purpose. nih.gov In one synthetic route to protected dibromo-functionalized fluorene monomers, the initial step is the installation of two sulfonate groups onto the fluorene backbone. nih.gov This is achieved through a ring-opening reaction of 1,4-butane sultone, using a strong base such as sodium hydride. nih.gov

This method has also been applied to modify existing polymers. For instance, zwitterionic polyfluorene derivatives have been synthesized by treating a neutral poly[9,9-bis(6-(N,N-diethylamino)hexyl)fluorene] with 1,4-butane sultone. researchgate.net The reactivity of sultones, particularly their ring-opening by nucleophiles, makes them effective for grafting sulfonate groups onto various molecular structures. nih.govsemanticscholar.org The reaction of 1,4-butane sultone with a fluorene derivative in the presence of a base provides a direct pathway to introduce a butylsulfonate side chain. nih.govgoogleapis.com

Table 2: Sulfonation of Fluorene Derivatives Using 1,4-Butane Sultone This table outlines a typical reaction for installing sulfonate groups on a fluorene precursor.

ComponentRole/CompoundSource
Substrate Fluorene derivative nih.gov
Reagent 1,4-Butane Sultone nih.govresearchgate.net
Base Sodium Hydride (NaH) nih.gov
Reaction Type Nucleophilic Ring-Opening nih.gov
Product Fluorene with butylsulfonate side chains nih.gov

Reduction of Sulfonyl Chlorides to Sulfinates and Subsequent Oxidations

An alternative pathway to sulfonates proceeds through a two-step sequence involving the reduction of sulfonyl chlorides to sulfinates, followed by the oxidation of these intermediates. Sulfinic acids and their salts are commonly synthesized by the reduction of sulfonyl chlorides. google.com A variety of reducing agents are effective for this transformation, including zinc, sodium sulfite (B76179), sodium hydrogensulfite, and sodium sulfide. google.com Among these, sodium sulfite and sodium hydrogensulfite are frequently used and provide satisfactory yields. google.com While free sulfinic acids can be unstable, their corresponding salts are stable, making them suitable for industrial handling. google.com These sulfinate salts serve as versatile precursors for various sulfur-containing compounds. researchgate.net

Once the sulfinate salt is obtained, it can be oxidized to the corresponding sulfonate. A modern and efficient method for this transformation employs hypervalent iodine(III) reagents. nih.gov This oxidative process involves generating a reactive electrophilic sulfonium (B1226848) species from the sulfinate salt, which is then trapped by a nucleophile, such as an alcohol, to form the sulfonate ester. nih.gov This approach provides an alternative to traditional methods that rely on the substitution of a sulfonyl chloride. nih.gov

Table 3: Common Reducing Agents for the Synthesis of Sulfinates from Sulfonyl Chlorides This table lists various reagents used for the reduction of sulfonyl chlorides to form sulfinates.

Reducing AgentReference
Zinc (Zn) google.com
Sodium Sulfite (Na₂SO₃) google.com
Sodium Hydrogensulfite (NaHSO₃) google.com
Sodium Sulfide (Na₂S) google.com

Synthesis of Fluorene Sulfonate Monomers for Advanced Materials Applications

Preparation of Amphiphilic Fluorene Monomers Bearing Sulfate (B86663) Groups

The synthesis of amphiphilic fluorene monomers, which possess both hydrophobic and hydrophilic domains, is crucial for creating advanced materials like conjugated polymer nanoparticles (CPNs). One novel approach involves creating a fluorene monomer with alkyl side chains terminated by negatively charged sulfate groups, which mimics the structure of the common surfactant sodium dodecyl sulfate (SDS). nih.govresearchgate.netacs.org An example is the monomer 2,7-dibromo-9,9-bis(undecanesulfate)-9H-fluorene, which is synthesized in three steps from 2,7-dibromofluorene (B93635) via alkylation at the 9-position, followed by hydroboration and sulfonation. nih.govacs.org This monomer is soluble in polar solvents like water and can act as a polymerizable surfactant. nih.govacs.org

Another strategy involves a protection/deprotection sequence. nih.gov Here, sulfonate-functionalized fluorene monomers are first synthesized with a protecting group, such as a neopentyl group, on the sulfonate functionality. nih.gov The synthesis begins by reacting a fluorene derivative with 1,4-butane sultone, followed by a two-step, one-pot reaction to introduce the neopentyl protecting group. nih.gov This creates an organo-soluble monomer precursor that can be easily purified and polymerized under standard conditions. The protecting groups are quantitatively removed after polymerization to yield the final anionic, amphiphilic polymer. nih.gov

Table 4: Comparison of Synthetic Strategies for Amphiphilic Fluorene Monomers This table compares two distinct approaches to synthesizing fluorene monomers with hydrophilic sulfonate/sulfate groups.

StrategyMonomer ExampleKey Synthetic StepsProperties/ApplicationSource
Polymerizable Surfactant 2,7-dibromo-9,9-bis (undecanesulfate)-9H-fluoreneAlkylation, Hydroboration, SulfonationMimics SDS; enables surfactant-free miniemulsion polymerization. nih.govacs.org
Protection/Deprotection Protected F4SN-Br₂Ring-opening of 1,4-butane sultone, introduction of neopentyl protecting groupOrgano-soluble precursor, simplifies polymerization and purification; deprotected post-polymerization. nih.gov

Controlled Polymerization Techniques Utilizing Sulfonate-Functionalized Monomers

Sulfonate-functionalized fluorene monomers are instrumental in controlled polymerization techniques for producing well-defined conjugated polymers. The amphiphilic fluorene monomers that mimic surfactants enable surfactant-free miniemulsion polymerizations. nih.govacs.org This is typically achieved through a Suzuki-Miyaura cross-coupling reaction to prepare polymers such as poly(9,9′-dioctylfluorene) (PFO) and poly(9,9-dioctylfluorene-alt-bithiophene) (PF8T2). nih.govacs.org The charged monomer is incorporated directly into the polymer backbone and effectively stabilizes the nanoparticle dispersion through electrostatic repulsion, eliminating the need for external surfactants like SDS. nih.govresearchgate.net Incorporating as little as 5.0 mol% of the amphiphilic monomer can produce stable dispersions with high molar mass polymers (Mn > 10 kg mol⁻¹) and a surface zeta potential below -40 mV, indicating high colloidal stability. nih.govacs.org

The protection/deprotection strategy offers another route for controlled synthesis. nih.gov Protected sulfonate-functionalized fluorene monomers are copolymerized with other aromatic comonomers using standard Suzuki polycondensation conditions. nih.gov This process avoids the challenges associated with polymerizing charged monomers directly in aqueous media, such as low yields and difficult characterization. nih.gov After the formation of the hydrophobic precursor polymer, the protecting groups are quantitatively cleaved under nucleophilic conditions. nih.gov This exposes the anionic sulfonate groups, drastically changing the polymer's solubility from organic solvents to polar ones while leaving the photophysical properties of the conjugated backbone intact. nih.gov

Table 5: Polymerization Results Using an Amphiphilic Fluorene Monomer (M3) This table shows the effect of incorporating a sulfate-functionalized fluorene monomer (M3) on the properties of poly(9,9-dioctylfluorene) (PFO) nanoparticles prepared by surfactant-free miniemulsion polymerization.

Mol % of M3Polymer Yield (%)Molar Mass (Mn, kg mol⁻¹)Polydispersity (Đ)Hydrodynamic Diameter (nm)Zeta Potential (mV)Source
2.0 7813.92.079 ± 1-47 ± 1 nih.gov
5.0 8513.32.168 ± 1-44 ± 1 nih.gov
10.0 8211.52.261 ± 1-42 ± 1 nih.gov
20.0 759.92.348 ± 1-41 ± 1 nih.gov

Catalytic Approaches in Fluorene Sulfonate Synthesis

Catalytic methods are pivotal in modern organic synthesis, providing efficient pathways to complex molecules. In the context of fluorene sulfonate synthesis, catalytic approaches are primarily employed for the initial C-H functionalization or cross-coupling reactions on the fluorene scaffold, which is then followed by a sulfonation step.

Transition-metal catalysis is a powerful tool for the direct functionalization of C-H bonds, a strategy that enhances atom and step economy. rsc.org Various transition metals, including palladium, copper, and ruthenium, have been utilized for the functionalization of arenes, which is a relevant first step for introducing a sulfonyl group or a precursor group onto the fluorene molecule. nih.govacs.org

The direct sulfonation of arenes using transition-metal catalysis has been explored. For instance, ruthenium has been used for the meta-sulfonation of arenes, which overrides the typical ortho-selectivity observed with other metals. acs.orgnih.gov While direct catalytic sulfonation of fluorene itself is not extensively documented in the provided results, the principles of C-H activation and functionalization are directly applicable. A common strategy involves the initial introduction of a halide or a boronic acid/ester group onto the fluorene ring, which can then participate in cross-coupling reactions to introduce the sulfonate moiety or a precursor.

For example, palladium-catalyzed cross-coupling reactions are widely used to form C-C and C-heteroatom bonds. escholarship.org A plausible route to a fluorene sulfonate precursor would involve the palladium-catalyzed coupling of a halogenated fluorene with a sulfur-containing coupling partner. The synthesis of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene through a palladium-catalyzed borylation reaction demonstrates the feasibility of functionalizing the fluorene core at the 2 and 7 positions. nih.gov This boronate ester could then potentially undergo a coupling reaction with a sulfonylating agent.

Copper-catalyzed reactions are also prevalent, particularly for the introduction of fluorine-containing groups and in cross-coupling reactions. nih.govbeilstein-journals.org Copper catalysts have been used for the synthesis of sulfonated cyclic ethers and lactones through reactions of enols or enynes with sodium sulfinates. mdpi.com These examples highlight the potential of copper catalysis in forming C-S bonds, a key step in sulfonate synthesis.

The table below summarizes representative transition-metal catalyzed functionalization reactions that are relevant to the synthesis of fluorene sulfonate precursors.

In an effort to develop more sustainable and cost-effective synthetic routes, metal-free catalytic approaches have gained significant attention. These methods often rely on the use of organic catalysts or reagents to promote the desired transformations, avoiding the potential toxicity and cost associated with transition metals.

A notable metal-free method for the synthesis of sulfonyl fluorides involves a one-pot reaction of sulfonates or sulfonic acids with cyanuric chloride and potassium bifluoride (KHF₂). This approach is particularly relevant as it starts from a sulfonate, which could be this compound itself if the goal were to produce the corresponding sulfonyl fluoride, or it could be applied to a fluorene sulfonic acid precursor. The reaction proceeds under mild conditions and demonstrates high efficiency and compatibility with various functional groups. A phase transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), is employed to facilitate the reaction of sulfonates.

Another metal-free approach involves the reductive coupling of N-tosylhydrazones with arylboronic acids to synthesize 9-arylfluorenes. While this specific reaction does not directly yield a sulfonate, it showcases a metal-free method for functionalizing the fluorene core, which could be adapted for the introduction of other functional groups.

The table below outlines a key metal-free synthetic methodology relevant to the synthesis of sulfonyl fluorides from sulfonates.

Chemical Reactivity and Transformation Pathways of Sodium 9h Fluorene 2 Sulfonate

Reactions Involving the Sulfonate Moiety

The sodium sulfonate group (–SO₃Na) is a versatile functional group that can be converted into several other sulfur-containing functionalities. It is generally a stable group, but its transformation into more reactive intermediates, such as sulfonyl chlorides, is a key step for further derivatization.

A primary transformation of aryl sulfonates involves their conversion into sulfonyl chlorides, which serve as highly reactive intermediates for synthesizing sulfonate esters and sulfonamides. researchgate.net

Sulfonyl Chloride Formation: Sodium 9H-fluorene-2-sulfonate can be converted to 9H-fluorene-2-sulfonyl chloride. This is typically achieved by reacting the sodium sulfonate salt with a chlorinating agent like thionyl chloride (SOCl₂). researchgate.net Two-step, one-pot protocols have also been developed where the corresponding sulfonic acid is treated with reagents such as cyanuric chloride to form the sulfonyl chloride in situ. nih.govresearchgate.net

Sulfonate Ester Synthesis: The resulting 9H-fluorene-2-sulfonyl chloride can readily react with various alcohols or phenols in the presence of a base to yield the corresponding sulfonate esters. These reactions are crucial for creating molecules with specific physical or biological properties. preprints.orgenovatia.com

Sulfonamide Synthesis: The reaction of 9H-fluorene-2-sulfonyl chloride with primary or secondary amines, or ammonia, typically in the presence of a base, affords the corresponding sulfonamides. preprints.org Modern methods also allow for the direct synthesis of sulfonamides from sodium sulfonate salts under microwave irradiation, which offers good functional group tolerance and high yields. organic-chemistry.org Alternative routes involve the iodine-mediated reaction of sodium sulfinates (derived from sulfonates) with amines in an aqueous medium. rsc.orgresearchgate.netd-nb.info

Table 1: Common Reagents for Sulfonate Group Transformations

Target Functional Group Precursor Typical Reagents
Sulfonyl Chloride Sodium Sulfonate / Sulfonic Acid Thionyl chloride (SOCl₂), Cyanuric chloride researchgate.netnih.gov
Sulfonate Ester Sulfonyl Chloride Alcohol/Phenol (B47542), Base (e.g., Triethylamine) preprints.org
Sulfonamide Sulfonyl Chloride Amine/Ammonia, Base preprints.org
Sulfonamide Sodium Sulfonate Microwave irradiation, specific coupling agents organic-chemistry.org

The carbon-sulfur bond in aryl sulfonic acids and their salts is notably stable. chemithon.com Hydrolysis to regenerate the parent fluorene (B118485) is generally difficult and requires harsh conditions. Studies on the alkaline hydrolysis of related aryl sulfonates indicate that the reaction proceeds, but its mechanism can vary from a stepwise process for poor leaving groups to a concerted one for good leaving groups. acs.org Due to this stability, the sulfonate group is often retained in the final product or used as a handle for further functionalization rather than being removed.

Other derivatizations of sulfonate precursors often involve the transformation of the sulfonate group itself, as detailed in the previous section (3.1.1), to create a library of compounds such as sulfonamides and sulfonate esters, which are valuable in medicinal chemistry and materials science. d-nb.inforesearchgate.net

Reactivity at the 9H-Fluorene Core

The tricyclic 9H-fluorene framework possesses its own distinct reactive sites, primarily the methylene (B1212753) bridge at the C-9 position and the aromatic benzene (B151609) rings.

The C-9 position of the fluorene ring is exceptionally reactive due to the acidity of its methylene protons (C9-H). wikipedia.orgmdpi.com

Acidity and Anion Formation: The pKa of the C9-H protons is approximately 22.6 in DMSO, making them weakly acidic. wikipedia.orgresearchgate.net Deprotonation with a base leads to the formation of the fluorenyl anion, a nucleophilic species that is stabilized by resonance, rendering it aromatic and intensely colored. wikipedia.org

C-9 Substitution: This stable anion readily reacts with electrophiles, allowing for the introduction of a wide range of substituents at the C-9 position. Common modifications include alkylation and arylation. researchgate.net Attaching long alkyl chains at this position is a common strategy to improve the solubility of fluorene-based materials in organic solvents. rsc.orgnih.gov

Stability Enhancement: A critical aspect of C-9 modification is the enhancement of molecular stability. The unsubstituted C-9 position is highly sensitive to oxidation, which leads to the formation of the corresponding fluorenone derivative. researchgate.netresearchgate.net This oxidation can be detrimental, especially in applications like organic light-emitting diodes where it creates defects that compromise performance. researchgate.net Introducing one or, more commonly, two substituents at the C-9 position sterically hinders and electronically deactivates this site, preventing oxidation and ensuring the long-term stability of the material. researchgate.netmdpi.com

Table 2: Reactivity and Stability at the C-9 Position of Fluorene

Property Description Significance
pKa (in DMSO) ~22.6 wikipedia.orgresearchgate.net Indicates acidic nature of C9-H protons, allowing for easy deprotonation.
Reactivity Prone to deprotonation to form a nucleophilic anion; sensitive to oxidation. wikipedia.orgresearchgate.net Serves as a primary site for functionalization; requires protection for stability.
Effect of Disubstitution Prevents oxidation to fluorenone. mdpi.com Crucial for the long-term stability of fluorene-based materials in electronic devices. researchgate.net
Effect of Alkylation Increases solubility and thermal stability. rsc.org Improves processability and durability of materials.

The fused aromatic rings of the fluorene system are highly susceptible to electrophilic aromatic substitution.

Reactivity and Directing Effects: The fluorene ring system is more reactive towards electrophiles than benzene or biphenyl (B1667301). quora.com This enhanced reactivity is due to the planar, conjugated structure. The fused ring system acts as an activating group and directs incoming electrophiles to the ortho and para positions, which correspond to the 2, 4, 5, and 7 positions of the fluorene core. researchgate.net The sulfonate group (–SO₃⁻) on the other hand, is a deactivating and meta-directing group. masterorganicchemistry.com The ultimate position of substitution on this compound depends on the interplay of these opposing effects.

Reaction Examples: A classic example is the Friedel-Crafts acetylation of unsubstituted 9H-fluorene, which predominantly yields 2-acetyl-9H-fluorene, along with a smaller amount of the 4-acetyl isomer. researchgate.net This indicates a strong preference for substitution at the 2-position. Under more forcing conditions, 2,7-diacetylation can occur. researchgate.net Other common electrophilic substitutions include nitration and halogenation. libretexts.org

Table 3: Regioselectivity in the Mono-acetylation of 9H-Fluorene

Product Isomer Position of Substitution Relative Yield
2-Acetyl-9H-fluorene C-2 Major Product researchgate.net
4-Acetyl-9H-fluorene C-4 Minor Product researchgate.net
2,7-Diacetyl-9H-fluorene C-2, C-7 Formed in some solvents researchgate.net

The formation of new carbon-carbon bonds is essential for synthesizing complex fluorene derivatives for advanced applications. sigmaaldrich.com These reactions can be performed at both the C-9 position and on the aromatic rings.

Reactions at the C-9 Position: The Knoevenagel condensation is a notable C-C bond-forming reaction at the C-9 position. It involves the reaction of fluorene with an aldehyde or ketone in the presence of a base to form a C=C double bond, yielding a dibenzofulvene derivative. mdpi.com

Reactions on the Aromatic Rings: Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the aromatic backbone, typically at the 2- and 7-positions. mdpi.com To utilize these methods, the fluorene core is first halogenated (e.g., brominated) at the desired positions.

Suzuki-Miyaura Coupling: This reaction couples a halogenated fluorene (e.g., 2,7-dibromo-9,9-dialkylfluorene) with an aryl or vinyl boronic acid or ester to form a new C-C bond. researchgate.netresearchgate.net It is widely used to synthesize conjugated polymers and small molecules with tailored electronic properties. researchgate.net

Mizoroki-Heck Reaction: This reaction involves the coupling of a halo-fluorene with an alkene to create a new C-C bond, providing another route to extend the conjugation of the fluorene system. mdpi.comrsc.org

Photochemical and Electrochemical Reactivity of Fluorene Sulfonates

The reactivity of fluorene sulfonates when subjected to light or electrical potential is primarily governed by the fluorene ring system, with the sulfonate group influencing the electron density and stability of intermediates. Research into the specific photochemical and electrochemical behavior of this compound is limited, but the reactivity can be inferred from studies on closely related fluorene compounds and other aromatic sulfonates.

Photochemical Reactivity

The photochemical behavior of fluorene and its derivatives involves the absorption of light, leading to electronically excited states that can undergo various transformations. The sunlight-initiated degradation of fluorene is significantly faster in the presence of halide ions. unito.itresearchgate.net In aqueous solutions, the photodegradation of fluorene can lead to products such as 9-fluorenone (B1672902) and 9-hydroxyfluorene. researchgate.net

For sulfonated fluorenes, such as 9H-fluorene-2,7-disulfonic acid dipotassium (B57713) salt, heterolytic photolysis has been noted as a potential reaction pathway. bac-lac.gc.ca The photolysis of fluorene derivatives like 9-fluorenol can generate radical cations and the corresponding fluorenyl cation. acs.org The presence of other compounds can also lead to photosensitized reactions. For instance, the irradiation of fluorene in the presence of dimethyl sulfoxide (B87167) (DMSO) can form methanesulfonic acid and methanesulfinic acid. unito.it

The photochemical transformation is a primary degradation pathway for polycyclic aromatic hydrocarbons (PAHs) like fluorene, significantly impacting their environmental fate. researchgate.net The process often involves reactive oxygen species and can be influenced by the solvent and the presence of other substances. researchgate.net

CompoundConditionsObserved Products/IntermediatesReference
FluoreneAqueous solution, irradiation9-Fluorenone, 9-Hydroxyfluorene researchgate.net
FluoreneSunlight, in presence of halide ionsAccelerated degradation unito.it
FluoreneIrradiation, in presence of DMSOMethanesulfonic acid, Methanesulfinic acid unito.it
9-FluorenolLaser flash photolysis9-Fluorenol radical cation, 9-Fluorenyl cation acs.org
9H-Fluorene-2,7-disulfonic acid dipotassium saltPhotolysisUndergoes heterolytic photolysis bac-lac.gc.ca

Electrochemical Reactivity

The electrochemical behavior of fluorene derivatives is characterized by redox processes involving the π-conjugated system. The first step in the electrochemical oxidation of fluorene compounds typically involves the formation of a radical cation. acs.org Depending on the molecular structure and conditions, this can be followed by further oxidation to a dication. acs.orgtrinity.edu

Studies on various fluorene derivatives show that oxidation waves can be reversible or quasi-reversible. utexas.eduutexas.edu For example, certain fluorene derivatives coupled with a quinoxaline (B1680401) core exhibit reversible reduction waves and less reversible oxidation waves at slow scan rates, which become reversible at higher scan rates. utexas.edu The stability of the electrochemically generated radical cations and dications is highly dependent on the substituents on the fluorene ring. trinity.edu Electron-donating groups tend to stabilize the oxidized species. trinity.edu

These electrochemical reactions are fundamental to applications such as electropolymerization, where the coupling of radical cations forms polymer films. acs.org Furthermore, the annihilation of electrochemically generated radical cations and anions can produce light, a phenomenon known as electrogenerated chemiluminescence (ECL). utexas.eduutexas.edu Several fluorene derivatives have been shown to be efficient ECL emitters. utexas.edu

The sulfonate group (–SO₃⁻), being electron-withdrawing, is expected to make the oxidation of the fluorene ring more difficult, shifting the oxidation potential to more positive values compared to unsubstituted fluorene. In sulfonated polymers, electrochemical reactions like anodic coupling have been used to create crosslinked membranes. pdx.edu

Fluorene DerivativeRedox ProcessPotential (V)NotesReference
CFPQOxidation1.76Two-electron transfer attributed to two fluorene moieties. utexas.edu
CFPPOxidation1.83Two-electron transfer attributed to two fluorene moieties. utexas.edu
MFPQOxidation1.90Two-electron transfer attributed to two fluorene moieties. utexas.edu
Benzylidene fluorenes (p-substituted)OxidationVariesSuccessful oxidation to dications. More stable than m-substituted derivatives. trinity.edu
Benzylidene fluorenes (m-substituted)OxidationN/AUnsuccessful oxidation to dications via electrochemistry. trinity.edu

Advanced Applications in Materials Science and Engineering

Organic Electronic and Optoelectronic Materials

The rigid, planar structure and extensive π-electron delocalization of the fluorene (B118485) unit make it an exceptional building block for organic electronic and optoelectronic materials. researchgate.net The introduction of a sodium sulfonate group enhances solubility, particularly in polar solvents, and modulates the electronic properties of the resulting materials, making them suitable for a wide array of applications. researchgate.netuni-wuppertal.demit.edu

Conjugated Polymers and Copolymers Incorporating Fluorene Sulfonate Units

The incorporation of fluorene sulfonate units into conjugated polymers has been a significant area of research. These polymers often exhibit high fluorescence quantum yields and good thermal stability. mit.edutaylorandfrancis.com The sulfonate side chains render the polymers water-soluble, which is advantageous for creating materials for biological and chemical sensors. mit.edu

The synthesis of these polymers is often achieved through methods like the Suzuki coupling reaction. For instance, a new anionic water-soluble polyfluorene, poly(9,9-bis(4′-sulfonatobutyl)fluorene-co-alt-1,4-phenylene) sodium salt, was synthesized via this method. researchgate.net Another approach involves the functionalization of polymer side chains with sulfonate groups to achieve water solubility. uni-wuppertal.de Research has also focused on creating stable aqueous nanoparticle dispersions of conjugated polymers using a fluorene monomer with alkyl side chains terminated by negatively charged sulfate (B86663) groups, which mimics the structure of surfactants and stabilizes the dispersion. nih.govacs.org

These sulfonated polyfluorenes are not only soluble in water but can also be designed to respond to specific biological or chemical analytes, often indicated by a quenching of their natural fluorescence. mit.edu

Table 1: Examples of Conjugated Polymers Incorporating Fluorene Sulfonate Units and their Properties
Polymer/CopolymerSynthesis MethodKey PropertiesPotential Applications
Poly(9,9-bis(4′-sulfonatobutyl)fluorene-co-alt-1,4-phenylene) sodium salt (PFS)Suzuki-couplingAnionic, water-solubleNot specified
Polyfluorenes with sulfonate side chainsSide chain functionalizationWater-soluble, strong blue emission, fluorescence quenching by specific analytesBiological and chemical sensors
Poly(9,9-dioctylfluorene) (PFO) and poly(9,9-dioctylfluorene-alt-bithiophene) (PF8T2) with sulfate-functionalized fluorene monomerSurfactant-free miniemulsion polymerizationStable aqueous nanoparticle dispersionsOptoelectronic devices

Role in Light-Emitting Diodes (OLEDs) and Electroluminescence

Fluorene-based materials are promising candidates for organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields and good thermal stability. umich.edu The incorporation of sulfonate groups can influence the electronic properties and processability of these materials. mdpi.com

Polyfluorene copolymers are particularly attractive for OLED applications as their chemical structure can be tuned to emit light across the entire visible spectrum. researchgate.netnanoscience.or.kr For instance, by copolymerizing fluorene with other monomers, the emission color can be modulated from blue to red. researchgate.net Blends of different polyfluorene copolymers have also been shown to enhance electroluminescence (EL) efficiencies. researchgate.net One study reported that a device using a blend of two polyfluorene copolymers exhibited a low turn-on voltage of 2.5 V and a high brightness of 50,000 cd/m² at 7 V. researchgate.net

The introduction of sulfonate groups can also be part of the hole transport layer (HTL) in OLEDs. For example, poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is a commonly used HTL material. mdpi.com

Table 2: Performance of Selected OLEDs Incorporating Fluorene-Based Materials
MaterialDevice ConfigurationTurn-on Voltage (V)Maximum Brightness (cd/m²)Emission Color
Polyfluorene copolymer blend (P1/P2)ITO/PEDOT:PSS/polymer/Ca/Al2.550,000 at 7 VGreen
White copolymer (WCop1 and WCop2) devicesNot specified2-4Not specifiedWhite (CIE Coordinates: 0.33, 0.38)

Utilization in Organic Field-Effect Transistors (OFETs)

The excellent charge transport properties of polyfluorenes also make them suitable for use in organic field-effect transistors (OFETs). taylorandfrancis.com While specific data on Sodium 9H-fluorene-2-sulfonate in OFETs is limited in the provided search results, the general properties of polyfluorene copolymers, such as high charge-carrier mobility, are indicative of their potential in this application. ossila.com The ability to form well-ordered, liquid-crystalline phases can further enhance the performance of OFETs by facilitating efficient charge transport. researchgate.net

Application in Photovoltaic Devices and Solar Cells

Fluorene-based materials, including those with sulfonate groups, are extensively explored for their use in organic photovoltaic devices and solar cells, particularly as hole transport materials (HTMs). diva-portal.orgresearchgate.net The goal is often to find cost-effective and stable alternatives to commonly used but expensive HTMs like Spiro-OMeTAD. diva-portal.org

Researchers have designed and synthesized novel fluorene-based HTMs that are simpler and cheaper to fabricate. For instance, two HTMs, HT1 and HT2, were prepared through a facile two-step reaction with high yields and showed good solubility and charge-transport capabilities. diva-portal.org In perovskite solar cells, devices using these fluorene-based HTMs have achieved power conversion efficiencies (PCEs) comparable to those with Spiro-OMeTAD. diva-portal.org Specifically, a device with HT2 reached a PCE of 6.35% in a solid-state dye-sensitized solar cell, which was on par with the Spiro-OMeTAD-based device (6.36%). diva-portal.org

Furthermore, some fluorene-based HTMs have demonstrated superior long-term stability compared to Spiro-OMeTAD. researchgate.net For example, while reference cells with Spiro-OMeTAD degraded over time, cells with certain novel fluorene-based HTMs maintained their efficiency over a period of 147 days.

The incorporation of sulfonate groups can also lead to the development of water-soluble anionic polymer electrolytes based on polyfluorene, which can serve as universal interlayers in organic solar cells. bohrium.com

Table 3: Performance of Solar Cells with Fluorene-Based Hole Transport Materials
HTMSolar Cell TypePower Conversion Efficiency (PCE)Key Advantages
HT2Solid-state dye-sensitized solar cell (ssDSC)6.35%Comparable performance to Spiro-OMeTAD, low cost
DC77Mesoporous perovskite solar cell (dopant-free)13.9%Dopant-free, enhanced long-term stability
Fluorene-terminated HTMPerovskite solar cell (PSC)23.2% (reverse scan), 21.7% (large area)High efficiency and thermal stability
Fluorene-based enaminesPerovskite solar cell (PSC)19.3% (doped), 17.1% (dopant-free)Low cost, dopant-free option, superior long-term stability

Catalytic Systems and Applications

The unique chemical structure of fluorene derivatives, including those with sulfonate groups, has also found applications in catalysis.

Fluorene Sulfonates in Heterogeneous Catalysis

The introduction of sulfonic acid groups onto a fluorene backbone can create effective catalysts for various organic reactions. These functionalized materials can act as solid acid catalysts, which are desirable for heterogeneous catalysis because they allow for easy separation and recycling of the catalyst. rsc.orgru.nl

For example, bifunctional ionic liquids containing both sulfonic acid (–SO₃H) and sulfhydryl (–SH) groups have been synthesized and used to catalyze the condensation of 9-fluorenone (B1672902) with phenol (B47542) to produce 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF), an important monomer for high-performance polymers. rsc.orgrsc.org These catalysts have shown high conversion rates of 9-fluorenone (nearly 100%) and high selectivity for the desired product. rsc.orgrsc.org

The acidity of these sulfonated catalysts can be tuned, and their catalytic properties can be investigated in detail to understand the reaction mechanisms. rsc.orgrsc.org The use of such solid acid catalysts represents a greener alternative to traditional homogeneous catalysts, which are often difficult to separate from the reaction mixture. rsc.org

Fluorene Sulfonate-Based Photocatalysts

Conjugated polymers based on fluorene are recognized as promising materials for photocatalysis, particularly for hydrogen evolution from water, a key process in renewable energy production. acs.orgesrf.fr The performance of these polymer photocatalysts is influenced by factors such as light absorption, thermodynamic driving force, and dispersibility in the reaction medium. rsc.org While much research has focused on modifying the fluorene core or copolymerizing it with different units, the introduction of sulfonate groups represents a key strategy for enhancing performance in aqueous systems. acs.orgesrf.fr

The primary role of the sulfonate moiety in these photocatalytic systems is to improve the wettability and dispersibility of the polymer catalyst in water. acs.org Effective photocatalysis in water requires a high interfacial area between the catalyst and the aqueous solution. researchgate.net By incorporating sulfonate groups, the resulting polymers become more hydrophilic, preventing aggregation in water and ensuring a more homogeneous dispersion. This enhanced interaction with water is beneficial for the photocatalytic process. acs.orgresearchgate.net

Research has shown that porous fluorene-based conjugated microporous polymers (CMPs) can exhibit high hydrogen evolution rates (HERs). acs.org For instance, certain fluorene-based CMPs have demonstrated significant photocatalytic performance under both broadband and visible light irradiation. acs.orgresearchgate.net The incorporation of sulfonate functionalities into such polymer backbones is a logical step toward optimizing these systems for practical aqueous applications. Studies on related systems have shown that sensitizer-catalyst dyads, which include fluorene sensitizers, can effectively drive photocatalytic proton reduction to dihydrogen in aqueous media when solubilized within micelles, often formed by sulfonated surfactants like sodium dodecyl sulfate (SDS). nih.gov This highlights the importance of water compatibility, a feature directly conferred by sulfonate groups, in achieving high turnover numbers and frequencies in photocatalytic hydrogen production. nih.gov

Chemical Sensing Platforms

The intense fluorescence of fluorene-based conjugated polymers makes them highly attractive for developing chemical sensing platforms. bilkent.edu.trscispace.com The principle behind their operation is that interaction with a target analyte causes a measurable change in their photophysical properties, most commonly fluorescence quenching ("turn-off") or enhancement ("turn-on"). acs.orgresearchgate.net The incorporation of sulfonate groups into the polymer side chains is a critical design feature, rendering the polymers water-soluble and enabling their use as chemosensors in aqueous and biological environments. bilkent.edu.trscispace.com

Fluorescent chemosensors are typically composed of a fluorophore (the signaling unit) and a receptor (the binding site) connected by a spacer. acs.org In fluorene-based polymeric sensors, the conjugated backbone of the polymer acts as the fluorophore, and its structure provides a "wiring effect" that can amplify the quenching signal, allowing for the detection of very low analyte concentrations. bilkent.edu.tr

The development process involves synthesizing fluorene monomers functionalized with specific side chains that can act as binding sites for target analytes. For instance, side chains containing groups like carboxylic acids can be incorporated. bilkent.edu.tr These functionalized monomers are then polymerized, often via Suzuki Coupling reactions, to yield the final sensory polymer. bilkent.edu.trscispace.com To ensure functionality in water, these polymers are often designed with water-solubilizing groups. The sulfonate group is particularly effective for this purpose. A fluorene-based polymer with thioglycolic acid groups on its side chains can be converted to its sodium salt form (containing carboxylate and potentially sulfonate groups), making it water-soluble and highly effective for ion detection in aqueous solutions. bilkent.edu.tr

Water-soluble, fluorene sulfonate-based polymers have demonstrated high sensitivity and selectivity for detecting various analytes, particularly heavy and transition metal ions, which are significant environmental pollutants. bilkent.edu.trscispace.com The sensing mechanism often involves the analyte coordinating with the functional groups on the polymer side chains, which facilitates an electron transfer process that quenches the polymer's fluorescence.

One of the most notable applications is the detection of iron(III) ions (Fe³⁺). Research has shown that polyfluorenes containing sulfonate groups can detect Fe³⁺ ions in water with remarkable efficiency. bilkent.edu.tr The quenching of the polymer's fluorescence upon the addition of Fe³⁺ can be quantified using the Stern-Volmer equation. The high Stern-Volmer constants (Ksv) observed indicate a strong interaction and highly efficient quenching, making these polymers excellent candidates for sensitive Fe³⁺ detection. bilkent.edu.trscispace.com

The table below summarizes the research findings for a fluorene-based polymer sensor functionalized with thioglycolic acid groups (P2), which was converted to its water-soluble salt form (P2S) for sensing applications in water.

Polymer SensorTarget AnalyteSolventStern-Volmer Constant (Ksv) (M⁻¹)Detection Limit
P2Fe³⁺THF3.0 x 10⁶Not Reported
P2S (salt form of P2)Fe³⁺Water1.98 x 10⁶Not Reported
P2S (salt form of P2)Hg²⁺Water1.2 x 10⁵Not Reported
P2S (salt form of P2)Cu²⁺Water1.1 x 10⁵Not Reported
Data sourced from research on fluorene-based copolymers for sensory applications. bilkent.edu.tr

These findings underscore the potential of fluorene sulfonate-based systems in creating practical chemosensors for monitoring environmental and biological systems. bilkent.edu.trresearchgate.net

Functional Polymers and Nanomaterials

The integration of fluorene sulfonate moieties into larger polymeric and nanoscale structures has led to significant advancements in materials science. Their amphiphilic nature, combining a hydrophobic fluorene backbone with hydrophilic sulfonate groups, is a powerful tool for controlling material morphology and properties, particularly in aqueous media.

The synthesis of conjugated polymer nanoparticles (CPNs) is of great interest for applications in optoelectronic devices. nih.govnih.govacs.org Traditionally, their preparation via miniemulsion polymerization requires large quantities of surfactants, such as sodium dodecyl sulfate (SDS), to stabilize the nanoparticles. nih.govresearchgate.net However, the removal of this excess surfactant is a significant challenge, and any residual amount can impair the performance of devices made from these nanoparticles. nih.govacs.org

A novel and highly effective approach to overcome this issue involves using a fluorene monomer that has been functionalized with sulfonate groups, effectively making it a "polymerizable surfactant" or "transurf". nih.govicm.edu.pl In one approach, a monomer such as 2,7-dibromo-9,9-bis(undecanesulfate)-9H-fluorene is synthesized. nih.gov This monomer mimics the chemical structure of SDS but can be directly incorporated into the backbone of the conjugated polymer during a Suzuki-Miyaura cross-coupling polymerization. nih.govnih.gov

Because the surfactant functionality is covalently bonded to the polymer chain, no additional free surfactant is needed. nih.govacs.org The negatively charged sulfate groups provide electrostatic repulsion that effectively stabilizes the nanoparticles in the aqueous dispersion. nih.govacs.org This method has been successfully used to prepare stable, surfactant-free aqueous dispersions of polymers like poly(9,9-dioctylfluorene) (PFO) and poly(9,9-dioctylfluorene-alt-bithiophene) (PF8T2). nih.govnih.gov

The table below presents key findings from the surfactant-free synthesis of PFO nanoparticles using a sulfated fluorene monomer (M3).

Molar Ratio of Sulfated Monomer (M3)Polymer Molecular Weight (Mn) (kg/mol)Nanoparticle Size (nm)Zeta Potential (mV)
2.0 mol %17.0~200< -40
5.0 mol %14.1~150< -40
10.0 mol %11.8~150< -40
Data adapted from studies on surfactant-free preparation of conjugated polymer nanoparticles. nih.govacs.org

The resulting dispersions are stable for months and can be used to deposit thin films for organic electronic and optoelectronic devices without the need for complex surfactant removal processes. nih.govnih.gov

Supramolecular chemistry, which involves the spontaneous organization of molecules into well-defined structures through non-covalent interactions, is a powerful tool for creating functional materials. icn2.cat Fluorene derivatives are excellent building blocks for such systems due to their rigid, planar structure that promotes π-π stacking interactions. researchgate.netrsc.org

The introduction of a sulfonate group to the fluorene scaffold creates an amphiphilic molecule, possessing both a hydrophobic part (the aromatic fluorene core) and a hydrophilic part (the ionic sulfonate group). This amphiphilicity is a strong driver for self-assembly in solution. nih.govaps.org In aqueous environments, these molecules can spontaneously organize to minimize the unfavorable contact between the hydrophobic sections and water, leading to the formation of ordered supramolecular structures such as micelles or bilayers. aps.org

These self-assembled systems are not merely static structures; their formation can have profound effects on the material's properties. For example, the aggregation of certain fluorene-derived cyanostilbenes, driven by supramolecular self-assembly, can lead to a phenomenon known as aggregation-induced emission (AIE). rsc.orgmdpi.com In this process, the molecules are non-emissive when dissolved but become highly fluorescent upon aggregation, opening up applications in sensing and bio-imaging. rsc.org The precise control over these assemblies, dictated by the molecular structure of the fluorene sulfonate and the processing conditions, allows for the fine-tuning of the optical and electronic properties of the final material. researchgate.net

Specialty Chemicals and Dyes

This compound and its acidic form, 9H-fluorene-2-sulfonic acid, serve as key intermediates in the synthesis of specialty chemicals, particularly dyes and pigments. The fluorene moiety itself is a chromophore that can be chemically modified to create a wide range of fluorescent dyes with applications in bioimaging and optoelectronics. For instance, various fluorene-based dyes have been developed for use in two-photon fluorescence microscopy and as emitters in organic light-emitting diodes (OLEDs).

The primary role of the sulfonate group (-SO₃Na) in this context is to impart water solubility to the fluorene structure. This is a critical property for many industrial dye synthesis processes and applications, which are often carried out in aqueous media. While specific research detailing the direct use of this compound is limited, the application of closely related derivatives is documented. For example, 9H-Fluorene-2-sulfonic acid, 7-benzoyl-, is noted for its use in the production of dyes and other specialty chemicals. The sulfonic acid group facilitates strong ionic interactions and enhances solubility, making these compounds versatile precursors for more complex molecules. The general principle involves using the sulfonated fluorene as a foundational block, which is then built upon through further chemical reactions to produce the final dye molecule.

Materials for Liquid Crystal Displays

The broader class of fluorene derivatives is widely recognized for its significant contributions to the field of liquid crystal displays (LCDs). researchgate.net The rigid and planar structure of the fluorene core, combined with its high thermal stability and unique optical properties like a high refractive index, makes it an ideal component for advanced optical plastics and films used in LCDs. researchgate.netresearchgate.net These derivatives are incorporated into various polymer resins, such as polyesters and acrylates, to manufacture components like liquid crystal films and camera lenses. researchgate.net

However, based on a review of available scientific literature and patents, there is no specific information detailing the application of this compound directly as a material for liquid crystal displays. The research focus in this area is on non-ionic fluorene derivatives designed to have specific mesogenic (liquid crystalline) properties. The ionic nature of the sodium sulfonate group in this compound would likely disrupt the delicate molecular alignments required for liquid crystal phases. While some ionic liquid crystals containing fluorene moieties have been synthesized, the specific role of this compound in commercial or research-level LCD technology is not documented. unlv.eduresearchgate.net

Components in the Plastic Industry as Stabilizers and Plasticizers

In the polymer and plastics industry, the term "component" can extend beyond traditional roles like stabilizers and plasticizers. This compound serves as a specialized monomer—a fundamental building block—in the synthesis of high-performance polymers, rather than acting as an additive like a stabilizer or plasticizer.

Specifically, sulfonated fluorene derivatives, including the sodium salt form, are employed as nucleophiles in nucleophilic aromatic substitution polymerization reactions. This process is used to create advanced polymers such as sulfonated poly(arylene ether)s. A Korean patent describes a method for preparing sulfonated fluorene derivatives, which can exist in their sodium salt form (M = -Na), to be used in polymerization. researchgate.net These monomers introduce the rigid, thermally stable fluorene "cardo" structure into the polymer backbone. The cardo structure, with its bulky, cyclic group lying perpendicular to the polymer chain, enhances the polymer's glass transition temperature (Tg), thermal stability, and solubility in organic solvents.

The resulting sulfonated fluorene-containing polymers, such as sulfonated poly(arylene ether sulfone)s (SPAES) and sulfonated poly(arylene ether ketone)s, are not general-purpose plastics. researchgate.netacs.org They are specialty materials valued for their high thermal stability and ion-conducting properties, which are conferred by the sulfonic acid groups. mdpi.com These properties make them prime candidates for use as proton exchange membranes (PEMs) in fuel cells. acs.orgbwise.kr

The performance of these membranes is directly related to their structural properties, which are influenced by the fluorene monomer. Research on fluorene-based SPAES shows they possess a combination of high proton conductivity and good mechanical and thermal stability. acs.orgbwise.kr

PropertySPAES-39 (IEC = 1.93 mequiv/g)Nafion 117 (Reference)Source
Proton Conductivity (80 °C, 95% RH) Comparable to Nafion 117~0.1 S/cm acs.org
Methanol Permeability (cm²/s) 3.22 to 13.1 x 10⁻⁷15.5 x 10⁻⁷ acs.org
Tensile Modulus (Dry State) 1.24–1.92 GPa~0.24 GPa bwise.kr
Elongation at Break (Dry State) 9.3–14.3%~225% bwise.kr

This interactive table summarizes key performance metrics of specialty polymers synthesized using fluorene-based sulfonated monomers, comparing them to the industry-standard Nafion.

PropertyValue RangeSource
Ion Exchange Capacity (IEC) (mmol/g) 1.0 - 2.1 researchgate.net
Proton Conductivity (100 °C, 100% RH) Close to Nafion 117 researchgate.net
Young's Modulus (GPa) 0.23 - 0.58 researchgate.net
Water Uptake (80 °C) 68% - 146% researchgate.net

This interactive table presents data on the physical properties of another class of specialty polymers derived from sulfonated fluorene monomers.

Spectroscopic and Structural Elucidation Techniques for Fluorene Sulfonates

Vibrational Spectroscopy (e.g., Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the molecular structure of fluorene (B118485) sulfonates. These techniques measure the vibrational frequencies of bonds within a molecule, which are unique and act as a molecular fingerprint.

Infrared (IR) Spectroscopy is particularly useful for identifying the presence of specific functional groups. In fluorene sulfonates, the sulfonate group (–SO₃⁻) exhibits characteristic absorption bands. Strong bands corresponding to the S=O stretching vibrations are typically observed in the region of 1325-1140 cm⁻¹. researchgate.net Additionally, weaker bands in the 512-363 cm⁻¹ range can correspond to C-S and S=O vibrations within the sulfonate group. researchgate.net For instance, in sulfonated graphene oxide, bands between 870-880 cm⁻¹ are attributed to S-O stretching in sulfonic acid groups (–SO₃H), and bands in the 1143-1153 cm⁻¹ range are associated with the symmetric stretching of O=S=O in sulfonic moieties. researchgate.net The presence of the fluorene backbone would also contribute to the spectrum with its characteristic aromatic C-H and C-C stretching and bending vibrations.

Raman Spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to analyze the carbon framework of the fluorene unit. Raman spectroscopy can provide a chemical 'fingerprint' of the sample, allowing for molecular structure elucidation and quantitative analysis. researchgate.net The combination of both IR and Raman spectroscopy offers a more complete picture of the vibrational modes of the molecule. photothermal.com For example, in studies of related compounds, Raman spectroscopy has been instrumental in identifying different forms of cocaine and their adulterants, showcasing its power in distinguishing similar chemical structures. researchgate.net

A summary of expected vibrational frequencies for fluorene sulfonates is presented in the table below.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
Sulfonate (SO₃⁻)S=O stretching1325-1140IR
Sulfonate (SO₃⁻)C-S and S=O vibrations512-363IR
Sulfonic Acid (SO₃H)S-O stretching870-880IR
Sulfonic Acid (SO₃H)O=S=O symmetric stretching1143-1153IR
Aromatic C-HStretching~3000-3100IR, Raman
Aromatic C=CStretching~1400-1600IR, Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy is used to determine the number and types of hydrogen atoms in a molecule. For Sodium 9H-fluorene-2-sulfonate, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the fluorene ring and the proton at the C-9 position. The chemical shifts (δ) of the aromatic protons typically appear in the downfield region (around 7-8.5 ppm) due to the deshielding effect of the aromatic ring current. researchgate.net The integration of these signals reveals the relative number of protons. For example, in 9-formyl-9H-fluorene-2,7-dicarboxylic acid, the aromatic protons appear as multiplets between 8.0 and 8.4 ppm. The proton at the C-9 position of the fluorene ring would likely appear as a triplet around 4.2 ppm if coupled to adjacent methylene (B1212753) protons, as seen in a related fluorene derivative.

¹⁹F NMR Spectroscopy , while not directly applicable to this compound unless it is fluorinated, is a powerful tool for analyzing fluorinated organic compounds. scholaris.caresearchgate.netnih.gov It offers high sensitivity and a wide chemical shift range, making it ideal for identifying and quantifying different fluorinated species. scholaris.ca For instance, in the analysis of perfluorooctanesulfonic acid (PFOS), ¹⁹F NMR was used to identify and quantify eleven different branched isomers in a commercial mixture. nih.gov This highlights the capability of NMR to distinguish between closely related structures.

A hypothetical ¹H NMR data table for this compound is presented below, based on data from similar fluorene compounds.

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Aromatic Protons~7.0 - 8.5Multiplet
C-9 Proton~4.0Singlet or Triplet

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques probe the electronic transitions within a molecule, providing information about conjugation, energy levels, and photophysical properties.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.eduwikipedia.orgsci-hub.se For conjugated systems like fluorene derivatives, the absorption spectrum provides information about the extent of π-conjugation. Fluorene-based polymers typically exhibit strong absorption in the UV region. researchgate.net The absorption maxima (λmax) for fluorene derivatives can be influenced by substituents on the fluorene core. For example, a family of symmetrical fluorene derivatives showed absorption maxima ranging from 360 to 375 nm. nih.govnih.gov The introduction of different end units on the fluorene can alter the photophysical properties of the molecules. nih.gov

Photoluminescence (PL) Spectroscopy measures the light emitted from a substance after it has absorbed photons. It is a valuable tool for characterizing the emissive properties of materials. Fluorene derivatives are known for their high photoluminescence quantum efficiencies, making them suitable for applications in organic light-emitting diodes (OLEDs). acs.org The emission spectra of fluorene derivatives are often in the blue region of the visible spectrum. nih.govnih.gov For instance, the emission maxima for a series of fluorene derivatives were observed between 418 and 430 nm in solution. nih.gov The emission spectra of thin films of these compounds showed two sharp peaks around 400 nm and 420 nm, indicating a vibrational fine structure. nih.gov

Electroluminescence (EL) Spectroscopy investigates the light emitted from a material when an electric current is passed through it. This technique is crucial for evaluating the performance of materials in OLEDs. The EL spectra of fluorene-based materials are often similar to their PL spectra, though slight shifts can occur due to solid-state effects. For example, an oligomeric phenylenevinylene-fluorene-phenylenevinylene chromophore showed an EL maximum between 470-480 nm in a device configuration. acs.org

TechniqueProperty MeasuredTypical Wavelength Range (nm) for Fluorene Derivatives
UV-Vis AbsorptionLight Absorption360 - 375
PhotoluminescenceLight Emission (from photo-excitation)400 - 430
ElectroluminescenceLight Emission (from electro-excitation)470 - 480

Photoelectron spectroscopy (PES) measures the kinetic energy of electrons emitted from a substance when it is irradiated with high-energy photons, providing information about the electronic structure and ionization potentials of the material. acs.org This technique has been used to investigate the electronic structures of fluorene derivatives. nih.govnih.gov For instance, the ionization potential of fluorene has been estimated to be 7.944 ± 0.055 eV. acs.org In a study of fluorene-based hole transporting materials, photoelectron spectroscopy in air (PESA) was used to determine the highest occupied molecular orbital (HOMO) energy levels, which were found to be -5.32 and -5.49 eV for two different compounds. rsc.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. It is a powerful technique for studying chiral molecules and their supramolecular assemblies. semanticscholar.org While this compound itself is not chiral, this technique is highly relevant for chiral polymers derived from fluorene. Chiral polyfluorenes can exhibit significant CD signals, which can be enhanced in thin films or nanocomposites. mdpi.comresearchgate.net For example, a chiral poly(fluorene-alt-benzothiadiazole) nanocomposite showed exceptionally large circular dichroism. mdpi.com The CD spectrum can be used to probe the helical conformation of the polymer chains. semanticscholar.orgmdpi.com

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of fluorene sulfonates. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which aids in the unambiguous identification of compounds and the elucidation of their chemical formulas. alsglobal.comresearchgate.net

In the analysis of fluorene derivatives, HRMS can distinguish between compounds with very similar masses. researchgate.net For instance, techniques like time-of-flight mass spectrometry (TOF-MS) and Orbitrap-based MS deliver the high resolution necessary to identify unknown poly- and perfluoroalkyl substances (PFASs) in complex mixtures. alsglobal.comresearchgate.net Fast atom bombardment mass spectrometry (FAB MS) has also been employed to examine formulations containing fluorotelomer sulfonates, providing insight into their potential sources in environmental samples. pops.int

The ionization method is a critical aspect of the mass spectrometric analysis. For fluorene sulfonates, which are often ionic and non-volatile, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are typically employed. These "soft" ionization techniques minimize fragmentation, allowing for the clear observation of the molecular ion.

For example, in the analysis of a related compound, 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethane-1-sulfonic acid, LC-MS is a cited method for quality control, indicating its utility in separating and identifying such sulfonated compounds. bldpharm.com Furthermore, predicted collision cross section (CCS) values, which can be calculated for different adducts (e.g., [M+H]+, [M+Na]+), offer an additional layer of identification when compared with experimental ion mobility-mass spectrometry data. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for a Related Fluorene Sulfonyl Compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺249.03801150.6
[M+Na]⁺271.01995162.2
[M-H]⁻247.02345155.8
[M+NH₄]⁺266.06455172.8
[M+K]⁺286.99389157.4
Data derived from predicted values for 9H-fluorene-2-sulfonyl fluoride (B91410). uni.lu

Electroanalytical Techniques (e.g., Cyclic Voltammetry for Band Edge Determination)

Electroanalytical techniques, particularly cyclic voltammetry (CV), are indispensable for probing the electronic properties of fluorene-based materials. yok.gov.tr CV is used to determine the oxidation and reduction potentials of a compound, which are crucial for calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The difference between the HOMO and LUMO levels provides the electrochemical band gap, a key parameter for materials used in organic electronics. yok.gov.tr

For fluorene derivatives, CV measurements can reveal the stability of the resulting radical ions and the reversibility of the redox processes. utexas.eduutexas.edu For example, the cyclic voltammograms of some fluorene derivatives exhibit reversible reduction waves and quasi-reversible oxidation waves. utexas.edu The reversibility of these waves can sometimes be influenced by the scan rate. utexas.edu

The energetic positions of the band edges, determined by CV, are critical for designing materials for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. For instance, in a study of a polyfluorene derivative, CV was used to determine the HOMO level, and in conjunction with UV-vis absorption data, the LUMO level and optical band gap were calculated. nih.gov These values are essential for understanding charge injection and transport properties in electronic devices.

Table 2: Electrochemical Properties of a Representative Fluorene-Based Polymer

CompoundOxidation Peak (V)HOMO Level (eV)Optical Band Gap (eV)LUMO Level (eV)
PFPT PolymerN/A5.953.352.6
Data for poly[5,5′-(((2-phenyl-9H-fluorene-9,9-diyl)bis(hexane-6,1-diyl))bis(oxy))diisophthalate] sodium (PFPT). nih.gov

X-ray Diffraction and Crystallography for Solid-State Structure

X-ray diffraction (XRD) and single-crystal X-ray crystallography are powerful techniques for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.comnist.gov This information is fundamental for understanding structure-property relationships in materials science.

For fluorene sulfonates, obtaining a single crystal suitable for X-ray crystallography can be challenging. However, when successful, the analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. jyu.fi These structural details are crucial as the packing of molecules in the solid state significantly influences the material's bulk properties, including charge transport and optical characteristics.

In cases where single crystals are not available, powder X-ray diffraction (PXRD) can be used to analyze the crystalline nature of the material. nist.govresearchgate.net The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase and can be used for phase identification and to assess sample purity. researchgate.netresearchgate.net For instance, the crystal structure of related compounds like 9,9-disubstituted fluorene derivatives has been successfully determined, revealing how substituents at the C9 position influence the molecular packing. mdpi.com The Crystallography Open Database provides a repository for such structural data. ugr.esugr.es

The structural information from XRD is complementary to the data obtained from spectroscopic and electrochemical methods, providing a comprehensive understanding of the fluorene sulfonate's properties from the molecular to the bulk scale.

Computational and Theoretical Investigations of Fluorene Sulfonates

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in studying fluorene (B118485) derivatives. tandfonline.comnih.govpurdue.edu These methods are used to optimize molecular geometries, calculate electronic structures, and predict spectroscopic properties. tandfonline.commdpi.comcognizancejournal.com For instance, DFT calculations with the B3LYP functional and a 6-31G(d) or 6-311+G(d,p) basis set are commonly employed to find the optimized ground-state geometries of fluorene-based molecules. mdpi.comcognizancejournal.comchemrxiv.org

The electronic properties of fluorene derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org DFT calculations are used to determine the energies and spatial distributions of these orbitals. scispace.com

In many fluorene derivatives, the HOMO is typically characterized by a π-orbital delocalized across the fluorene core and any electron-donating groups, while the LUMO is a π*-orbital. rsc.orgscispace.com For Sodium 9H-fluorene-2-sulfonate, the electron-withdrawing sulfonate group (-SO₃⁻) at the C-2 position is expected to significantly influence the electronic structure. This substitution can lower the energy levels of both the HOMO and LUMO compared to unsubstituted fluorene. purdue.edu The electron density of the LUMO, in particular, may show significant localization on the sulfonate-bearing phenyl ring of the fluorene system. chemrxiv.orgscispace.com

The introduction of different functional groups allows for the fine-tuning of these orbital energies. purdue.edu For example, studies on related fluorene derivatives show that electron-donating groups raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. purdue.edu This modulation is key to designing materials with specific electronic characteristics.

Table 1: Representative Calculated Frontier Orbital Energies for Fluorene Derivatives Note: These values are illustrative, based on general findings for fluorene systems, as specific data for this compound is not available. The actual values can vary based on the computational method, basis set, and solvent model used.

Compound/SystemHOMO (eV)LUMO (eV)Computational MethodSource(s)
Polyfluorene Homopolymer-5.80-2.10Electrochemical Data 20.210.105
TPA-2,7-FLTPA-TPA-4.85-1.56B3LYP/LANL2DZ (PCM) scispace.com
TPA-3,6-FLTPA-TPA-4.92-1.29B3LYP/LANL2DZ (PCM) scispace.com
CDT-A1 Copolymer-5.00-3.57Electrochemical Data researchgate.net
CDT-A3 (Fluorinated)-5.12-3.61Electrochemical Data researchgate.net

Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. tandfonline.comrsc.org By calculating the vertical excitation energies from the ground state, TD-DFT can simulate the UV-Vis absorption spectrum. purdue.educognizancejournal.com These calculations reveal that the primary absorption bands in fluorene derivatives typically correspond to π-π* transitions within the conjugated system. mdpi.com

The position of the sulfonate group on the fluorene ring, as in this compound, will affect the absorption maxima (λ_max). Substituents can cause a bathochromic (red-shift) or hypsochromic (blue-shift) effect. For example, TD-DFT studies on various fluorene derivatives have shown that the choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. rsc.org The inclusion of solvent effects, often through the Polarizable Continuum Model (PCM), can further refine the accuracy of these predictions, as solvents can alter excitation energies. tandfonline.commdpi.comrsc.org

Similarly, TD-DFT can be used to optimize the geometry of the first excited state, allowing for the prediction of fluorescence emission spectra. tandfonline.commdpi.com The difference between the absorption and emission maxima provides the Stokes shift, which is related to the structural relaxation that occurs in the excited state. mdpi.com

Table 2: Calculated vs. Experimental Spectroscopic Data for Selected Fluorene Derivatives This table illustrates the typical accuracy of TD-DFT predictions for fluorene-based systems.

CompoundCalculated λ_abs (nm)Experimental λ_abs (nm)Calculated λ_em (nm)Experimental λ_em (nm)Source(s)
Fluorene Derivative 1366366424424 mdpi.com
Fluorene Derivative 2360360418418 mdpi.com
Fluorene Derivative 3375375430430 mdpi.com
Fluorene Derivative 4370370427427 mdpi.com
FAF-358-392, 414 utexas.edu

The energy gap (E_g) between the HOMO and LUMO is a fundamental property that influences the optical and electronic behavior of a material. rsc.org Computationally, the energy gap can be estimated directly from the difference in the calculated HOMO and LUMO energies (E_g = E_LUMO - E_HOMO). tandfonline.comcognizancejournal.com This theoretical gap is analogous to the gap measured by photoemission spectroscopy.

Experimentally, the energy gap can be determined from the onset of the absorption edge in the UV-Vis spectrum (optical gap) or via electrochemical methods like cyclic voltammetry (electrochemical gap). 20.210.105sustech.edu.cn Cyclic voltammetry measures the oxidation and reduction potentials of the compound, which can be correlated to the HOMO and LUMO energy levels, respectively. 20.210.105cognitoedu.orgbhu.ac.in

Theoretical calculations on fluorene derivatives have shown that substitutions can tune the energy gap. tandfonline.comcognizancejournal.com For this compound, the electron-withdrawing nature of the sulfonate group is expected to lower the LUMO level more significantly than the HOMO level, potentially leading to a smaller energy gap compared to unsubstituted fluorene. researchgate.net A smaller energy gap generally corresponds to absorption at longer wavelengths. cognizancejournal.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems, including the interactions between molecules and with their environment over time. acs.orgacs.org MD simulations are particularly valuable for understanding conformational changes and intermolecular aggregation, which are critical in the solid state or in solution. researchgate.net

For a compound like this compound, MD simulations can model how the sulfonate groups and sodium counter-ions influence the packing and aggregation of the fluorene molecules. acs.orgresearchgate.net Studies on sulfonated polymers have shown that the charged sulfonate groups tend to aggregate, forming ionic clusters, which in turn dictate the material's morphology and properties like ion conductivity. acs.orgacs.orgnih.gov

In the context of a hydrated environment, MD simulations reveal how water molecules solvate the sulfonate groups and how these interactions facilitate or hinder processes like proton transfer. acs.orgacs.orgnih.gov Classical MD simulations have been used to investigate the synergistic effect of sulfonate groups and fluorine atoms on the structure of confined hydrogen bond networks, finding that aggregated sulfonate groups can trap hydrated protons. acs.orgacs.org These simulations provide insight into the local structure and dynamics that govern the macroscopic properties of sulfonated materials.

Theoretical Modeling of Structure-Property Relationships

A key goal of computational chemistry is to establish clear structure-property relationships that can guide the rational design of new materials. tandfonline.comcognizancejournal.comacs.org By systematically modifying the structure of a base molecule like fluorene in silico and calculating the resulting properties, researchers can identify trends and design principles. tandfonline.compurdue.educognizancejournal.com

For fluorene sulfonates, theoretical models can elucidate how the position and number of sulfonate groups affect properties like solubility, electronic energy levels, and optical response. The presence of the sulfonate group imparts water solubility and can influence solid-state packing through ionic interactions. rsc.orgresearchgate.net

Computational studies have explored how modifying the fluorene core, for instance by replacing the C9 atom with a heteroatom or adding different substituents, impacts optoelectronic properties. tandfonline.comresearchgate.net These studies consistently show that the electronic and optical properties are highly tunable through chemical functionalization. acs.orgmdpi.com For example, the oxidation state of sulfur in related heterocyclic compounds has been shown to significantly alter electron-injection and transport abilities. researchgate.net This knowledge, derived from theoretical modeling, is essential for tailoring fluorene-based compounds for specific applications, from organic light-emitting diodes (OLEDs) to sensors. tandfonline.comcognizancejournal.com

Future Research Directions and Emerging Paradigms in Fluorene Sulfonate Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary objective for future research is the creation of environmentally friendly and efficient methods for synthesizing fluorene-based sulfonated polymers. Traditional sulfonation techniques frequently rely on harsh chemicals and cumbersome purification processes. Emerging research is shifting focus toward greener methodologies. For example, recent developments include facile, one-pot cascade processes to convert stable and readily available sulfonates or sulfonic acids into valuable sulfonyl fluorides under mild conditions. rsc.orgresearchgate.net This approach avoids toxic reagents like chlorosulfuric acid and represents a safer, more efficient pathway. rsc.orgresearchgate.net

Another green and efficient protocol utilizes potassium fluoride (B91410) (KF) as the sole fluorine source in an aqueous acetonitrile (B52724) solution, improving upon methods that required more hazardous reagents or phase transfer catalysts. researchgate.net The development of such sustainable protocols is critical, especially considering that a significant percentage of commercialized drugs and agrochemicals contain fluorine. digitellinc.com Researchers are also exploring deoxyfluorination of sulfonic acids using bench-stable solids, a strategy that provides access to sulfonyl fluorides from stable starting materials without involving reactive intermediates. nih.gov These advancements in "click chemistry" and green synthetic processes, which yield non-toxic byproducts, are expected to become preferred methods in industrial synthesis, aligning with sustainable development goals. sciencedaily.com The overarching aim is to establish scalable and economical synthetic routes that adhere to green chemistry principles, thereby enhancing the feasibility of these materials for large-scale industrial use. asdlib.orgrroij.com

Exploration of New Material Architectures and Multifunctional Composites

Scientists are actively exploring innovative material architectures to harness the full potential of fluorene (B118485) sulfonates. ucl.ac.uk This includes the design of block copolymers, where fluorene sulfonate segments are combined with other polymer blocks to create materials with customized nanostructures and functions. nih.govresearchgate.net For instance, a series of sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups have been synthesized for fuel cell applications. nih.govresearchgate.net These copolymers, when designed with longer hydrophilic and hydrophobic blocks, exhibit well-defined phase separation, leading to higher proton conductivity and better mechanical properties compared to random copolymers. nih.govresearchgate.net

Furthermore, the creation of multifunctional composites by integrating fluorene sulfonates with nanomaterials like graphene oxide or silica (B1680970) is a burgeoning field. iccm-central.orgnih.gov Polymer-based nanocomposites can synergistically combine the processability of polymers with the unique properties of nanomaterials, leading to superior performance. nih.gov These composites can display enhanced mechanical strength, thermal stability, and electrical conductivity. iccm-central.orgnih.gov For example, incorporating inorganic nanoparticles such as SiO2 or TiO2 into polymer electrolytes is a known method for improving both ionic conductivity and mechanical properties. iccm-central.org Polyfluorenes, known for their photoluminescent efficiency, are valuable in optoelectronic devices, and creating composites can modulate their properties for various applications. mdpi.comresearchgate.net This exploration into new architectures and composites opens avenues for their application in advanced electronics, flexible devices, and energy storage systems. iccm-central.orgmdpi.com

Integration into Advanced Hybrid Systems

Integrating fluorene sulfonates into advanced hybrid systems marks a significant advancement in materials science. These systems typically merge the organic fluorene sulfonate component with inorganic materials to achieve synergistic properties. A key area of development is in perovskite solar cells (PSCs), where fluorene-based compounds are designed as efficient and stable hole-transporting materials (HTMs). nih.govx-mol.comnanoge.org Novel, non-spiro fluorene-based HTMs have been synthesized through facile routes, yielding materials that are amorphous, soluble, and thermally stable. nih.govnanoge.org PSCs using these fluorene-based HTMs have achieved power conversion efficiencies (PCEs) of over 18%, comparable to the state-of-the-art Spiro-OMeTAD, but with improved long-term stability and lower cost. nih.govx-mol.comnanoge.org

Researchers are also developing thermally cross-linkable fluorene-based HTMs, which can be polymerized in situ to form solvent-resistant 3D networks, enhancing their performance in inverted PSC architectures. rsc.org The integration extends to creating hybrid membranes for fuel cells. For instance, fluorinated and sulfonated co-functionalized graphene oxide membranes have been prepared, where sulfonation is necessary to maintain proton conductivity while fluorination improves stability and lowers hydrogen crossover. rsc.org Another approach involves creating composite membranes by incorporating sulfopropylated polysilsesquioxane into a sulfonated fluorene-containing polymer matrix, which shows excellent thermal and chemical stability. researchgate.net The unique photophysical and electronic properties of fluorene sulfonates make them prime candidates for enhancing the efficiency and durability of these next-generation energy conversion and storage devices.

Advanced Characterization Methodologies for Complex Systems

The increasing complexity of fluorene sulfonate-based systems necessitates the use of advanced characterization techniques to elucidate their structure-property relationships. Future research will increasingly depend on sophisticated methods to analyze these materials across multiple length and time scales. For instance, in situ techniques are being developed to monitor the chemical degradation of membranes in operating fuel cells by measuring the pH of water at the outlets. researchgate.net

To understand the morphology of polymer blends and composites, techniques like Scanning Transmission Electron Microscopy (STEM) and Atomic Force Microscopy (AFM) are crucial. STEM has been used to reveal that the phase separation in sulfonated block copolymers with fluorenyl groups is more pronounced than in random copolymers. nih.govresearchgate.net AFM has shown that certain fluorene-based proton exchange membranes exhibit more significant phase separation structures, which correlates with higher proton conductivity. researchgate.net Water dynamics within these membranes are investigated using 1H Pulsed Field Gradient (PFG) NMR spectroscopy, which can determine self-diffusion coefficients and hydration numbers. mdpi.com Additionally, thermal stability is assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are critical for applications in devices that operate at elevated temperatures. rsc.org These advanced characterization tools are indispensable for correlating the material's structure, from the molecular to the macroscopic level, with its performance.

Multiscale Modeling and Simulation for Predictive Design

Multiscale modeling and simulation are emerging as vital tools for accelerating the design and discovery of new materials based on fluorene sulfonates. polymerexpert.biz This approach integrates phenomena occurring at vastly different length and time scales, from molecular interactions (angstroms, femtoseconds) to macroscopic material properties (meters, years). polymerexpert.biznih.gov By combining quantum mechanics, molecular dynamics (MD), and coarse-grained modeling, researchers can predict material properties and understand complex behaviors. amazonaws.com

For example, MD simulations are used to describe the morphological architecture of hydrated sulfonated polymers like sulfonated polysulfone (sPSU). mdpi.com These simulations have revealed an interconnected lamellar-like structure for hydrated sPSU, allowing for the estimation of structural parameters such as the size of ionic clusters. mdpi.com For fluorene-based polymers in organic electronics, multiscale modeling can simulate exciton (B1674681) diffusion, which is critical for the performance of light-emitting diodes. uni-regensburg.de This predictive power enables the rational design of materials with optimized characteristics, such as improved ion transport in fuel cell membranes or enhanced charge mobility in organic semiconductors. nih.govacs.org This computational-led approach reduces the reliance on time-consuming trial-and-error experiments and steers synthetic chemistry toward the most promising molecular designs. polymerexpert.biz

Interactive Data Table: Performance of Fluorene-Based Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

This table summarizes the power conversion efficiency (PCE) of various fluorene-based HTMs compared to the standard Spiro-OMeTAD.

HTM NamePCE (%)Reference HTMReference PCE (%)Key FeatureCitation(s)
V105018.3%Spiro-OMeTAD18.9%Amorphous, good thermal stability nih.gov, nanoge.org
HT218.04%Spiro-OMeTAD18.27%Facile two-step synthesis x-mol.com
HT117.18%Spiro-OMeTAD18.27%Smaller dimensional structure than HT2 x-mol.com
Enamine-based19.3% (doped)Spiro-OMeTAD-Low-cost, dopant-free option available researchgate.net

Q & A

Q. How can this compound be integrated into interdisciplinary studies (e.g., photodynamic therapy or organic electronics)?

  • Methodological Answer : For photodynamic applications, evaluate singlet oxygen generation (¹O₂) using SOSG probes. In electronics, measure charge mobility via space-charge-limited current (SCLC) in thin films. Collaborate with computational chemists to model device interfaces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.